molecular formula C14H10BrFO2 B3021781 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde CAS No. 428484-82-6

3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde

Cat. No.: B3021781
CAS No.: 428484-82-6
M. Wt: 309.13 g/mol
InChI Key: YSVWEXDJFVACDR-UHFFFAOYSA-N
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Description

3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde is a brominated benzaldehyde derivative featuring a 4-fluorophenylmethoxy substituent at the 4-position and a bromine atom at the 3-position of the benzaldehyde core. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its structure combines electron-withdrawing (bromo, aldehyde) and electron-donating (methoxy) groups, creating a unique electronic profile that influences reactivity and interactions with biological targets .

Properties

IUPAC Name

3-bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVWEXDJFVACDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358260
Record name 3-bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6481-37-4
Record name 3-bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde typically involves the bromination of 4-[(4-fluorophenyl)methoxy]benzaldehyde. The process begins by dissolving 4-[(4-fluorophenyl)methoxy]benzaldehyde in a suitable solvent, followed by the addition of bromine at a controlled temperature. The reaction is allowed to proceed for 1-2 hours, after which the product is isolated by removing the solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Scientific Research Applications

Scientific Research Applications

The compound has shown promise in several areas of research:

Chemistry

  • Intermediate in Synthesis: Serves as a crucial intermediate in the synthesis of complex organic molecules and pharmaceuticals due to its reactive functional groups (aldehyde and methoxy) that can participate in various chemical reactions, such as condensation and substitution.

Biology

  • Biological Interactions: Used in studies of enzyme inhibition and protein-ligand interactions. The compound's ability to bind to specific enzymes may help elucidate biochemical pathways and mechanisms of action.
  • Anticancer Properties: Preliminary studies suggest potential anticancer activities, although further research is necessary to establish efficacy and mechanisms.

Medicine

  • Drug Development: Investigated as a building block for new pharmaceuticals, particularly those targeting specific biological pathways or disease mechanisms. The presence of both bromine and fluorine enhances its biological activity, making it a candidate for further exploration in medicinal chemistry.

Material Science

  • Advanced Materials Production: Potential applications in creating polymers and coatings due to its unique chemical properties, which may enhance material performance.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets. The presence of the bromine and fluorophenyl groups allows it to form strong interactions with enzymes and receptors, modulating their activity. The methoxy group enhances its solubility and bioavailability, facilitating its use in various applications .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

3-Bromo-4-(trifluoromethyl)benzaldehyde
  • Structure : Replaces the (4-fluorophenyl)methoxy group with a trifluoromethyl (-CF₃) group.
  • Key Differences :
    • The -CF₃ group is strongly electron-withdrawing, enhancing the electrophilicity of the aldehyde moiety compared to the methoxy group in the target compound.
    • Improved metabolic stability due to the fluorine atoms, making it advantageous in drug design .
  • Applications : Used in materials science and as a precursor for fluorinated bioactive molecules.
3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde
  • Structure : Features a 2-chlorobenzyloxy group at the 4-position and an additional methoxy group at the 5-position.
  • Key Differences: The chloro substituent introduces steric hindrance and alters electronic properties compared to the fluoro group in the target compound.
  • Applications : Explored in antimicrobial and anticancer agent synthesis.
3-Bromo-4-methylbenzaldehyde
  • Structure : Substitutes the methoxy group with a methyl (-CH₃) group.
  • Key Differences :
    • The methyl group is electron-donating but less polar than methoxy, leading to higher lipophilicity.
    • Reduced hydrogen-bonding capacity, affecting crystal packing and intermolecular interactions .
  • Applications : Intermediate in polymer chemistry and catalysis.
3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde
  • Structure : Replaces the methoxy group with a pyrrolidine ring.
  • Key Differences :
    • The nitrogen in pyrrolidine introduces basicity, enabling salt formation and enhanced bioavailability.
    • Altered steric effects due to the bulkier pyrrolidine substituent .
  • Applications : Scaffold for neuroactive compounds and kinase inhibitors.
Triazole- and Quinoline-Modified Derivatives
  • Examples: 3-Bromo-4-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzaldehyde (Compound 7) 3-Bromo-4-[(1-{2-[(7-chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy}benzaldehyde (Compound 13)
  • Key Features: The triazole and quinoline moieties enhance antiproliferative activity by interacting with DNA or enzyme active sites. Increased molecular weight and complexity compared to the target compound, impacting pharmacokinetics .

Biological Activity

3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde is a compound of interest in medicinal chemistry due to its unique structural features, which include a bromine atom and a fluorinated phenyl group attached to a methoxybenzaldehyde structure. This article explores its biological activity, synthesis methods, and potential applications based on existing research.

  • Molecular Formula : C14H10BrF O2
  • Molecular Weight : Approximately 307.13 g/mol

The compound's structure allows for various chemical reactions, particularly involving its reactive aldehyde (CHO) and methoxy (OCH3) groups. The introduction of halogen substituents like bromine and fluorine enhances its reactivity and biological properties, making it a candidate for further pharmacological investigations.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : Compounds with similar structures have shown significant antibacterial and antifungal activities. For example, halogenated derivatives often demonstrate enhanced bioactivity against Gram-positive and Gram-negative bacteria due to the electron-withdrawing effects of halogens, which can increase the overall polarity and reactivity of the molecule .
  • Antiparasitic Activity : Related compounds have been evaluated for their effectiveness against parasites such as Toxoplasma gondii, with some exhibiting promising inhibitory concentrations (IC50) that suggest potential therapeutic applications .

Antimicrobial Activity

A study on monomeric alkaloids revealed that halogen substituents significantly influence antimicrobial activity. For instance, compounds similar to this compound showed minimum inhibitory concentrations (MIC) ranging from 4.69 to 22.9 µM against various bacterial strains, indicating strong antibacterial potential .

CompoundBacterial StrainMIC (µM)
Compound AStaphylococcus aureus5.64
Compound BEscherichia coli8.33
Compound CBacillus subtilis4.69

Antiparasitic Activity

In vitro studies on thiazolidin-4-one derivatives indicated that modifications to the phenyl substituent could enhance activity against Toxoplasma gondii. The IC50 values for these compounds ranged from 115.92 ± 21.68 to 271.15 ± 24.96 µM, suggesting that structural variations can lead to significant differences in biological efficacy .

Synthesis Methods

Several synthetic routes have been proposed for the preparation of this compound:

  • Bromination : The introduction of bromine can be achieved through electrophilic aromatic substitution.
  • Fluorination : The fluorinated phenyl group can be synthesized using fluorinated boronic acids in a Suzuki coupling reaction.
  • Methoxylation : The methoxy group can be introduced via methylation reactions involving suitable precursors.

These synthetic strategies highlight the compound's versatility and potential for further derivatization to enhance biological activity.

Q & A

Basic: What are common synthetic routes for preparing 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde?

Answer:
A widely used method involves bromination and functionalization of benzaldehyde derivatives. For example, 4-fluoro-benzoyl fluoride can be brominated to yield intermediates like 3-bromo-4-fluoro-benzoic acid halides, which are further modified via methoxy group introduction . Another approach employs nucleophilic substitution, where 4-fluorophenylmethoxy groups are introduced to brominated benzaldehyde precursors using potassium fluoride or similar reagents under controlled temperatures (200–220°C) in solvents like tetramethylene sulphone . Characterization typically involves NMR (¹H, ¹³C) and HRMS to confirm purity and structural integrity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substitution patterns. For instance, the aldehyde proton appears as a singlet near δ 9.85 ppm, while methoxy groups resonate around δ 3.95 ppm .
  • FT-IR : Key peaks include C=O stretching (~1689 cm⁻¹) and aromatic C-H vibrations (~3093 cm⁻¹) .
  • HRMS : Validates molecular weight and isotopic patterns (e.g., m/z 350 for brominated derivatives) .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry, as demonstrated for structurally related compounds like 4-[3-(bromomethyl)benzyloxy]-3-methoxybenzaldehyde .

Advanced: How can crystallographic data resolve contradictions in structural assignments?

Answer:
X-ray crystallography provides unambiguous confirmation of molecular geometry. For example, in a related compound, monoclinic symmetry (space group P21/c) and unit cell parameters (a = 14.275 Å, b = 11.791 Å, c = 8.7315 Å, β = 95.671°) were determined using SHELX software . Discrepancies in bond angles or torsion angles (e.g., dihedral angles between aromatic rings) can be resolved by comparing experimental data with density functional theory (DFT) models. Refinement using SHELXL with R-factors < 0.054 ensures reliability .

Advanced: What strategies optimize reaction yields when intermediates are unstable?

Answer:

  • Temperature Control : High-temperature reactions (e.g., 200–220°C) for bromination require precise thermal management to prevent decomposition .
  • Protecting Groups : Use acetals or silyl ethers to stabilize aldehyde functionalities during synthesis .
  • Workup Protocols : Rapid purification via flash chromatography or recrystallization (e.g., ethanol/water mixtures) minimizes degradation .
  • In Situ Monitoring : Techniques like TLC or inline IR spectroscopy track intermediate stability .

Advanced: How do steric and electronic effects influence reactivity in cross-coupling reactions?

Answer:
The bromine atom at the 3-position and the electron-withdrawing 4-fluorophenylmethoxy group create steric hindrance and electronic deactivation, slowing Suzuki-Miyaura or Buchwald-Hartwig couplings. Strategies include:

  • Catalyst Optimization : Palladium complexes with bulky ligands (e.g., XPhos) enhance turnover in sterically crowded environments .
  • Microwave-Assisted Synthesis : Accelerates reactions by overcoming kinetic barriers .
  • Substituent Tuning : Introducing electron-donating groups (e.g., methoxy) at specific positions can mitigate deactivation .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
  • First Aid : Immediate flushing with water (15+ minutes for eye/skin contact) and medical consultation are required .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., brominated byproducts) .
  • Storage : Keep in airtight containers away from ignition sources .

Advanced: How can computational methods aid in predicting bioactivity?

Answer:

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets like PD-L1, leveraging crystal structure data (e.g., PDB IDs) to model binding affinities .
  • QSAR Models : Correlate substituent effects (e.g., bromine vs. fluorine) with antimicrobial activity, as validated by in vitro assays against S. aureus or E. coli .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties, guiding structural modifications to enhance solubility or reduce toxicity .

Advanced: How to address discrepancies in NMR data during purity assessment?

Answer:

  • Impurity Profiling : Use HPLC with UV/Vis or MS detection to identify contaminants (e.g., unreacted precursors) .
  • Deuterated Solvent Effects : Ensure solvents (e.g., CDCl₃ vs. DMSO-d₆) do not shift peaks or obscure signals .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings .

Basic: What are the key applications in medicinal chemistry?

Answer:
This compound serves as a precursor for PD-L1 inhibitors (e.g., BMS-202 derivatives) and antimicrobial agents. Modifications at the aldehyde or bromine positions enable diversification into libraries for high-throughput screening .

Advanced: What analytical challenges arise in quantifying degradation products?

Answer:

  • LC-MS/MS : Detects trace degradation products (e.g., debrominated or oxidized species) with ppm-level sensitivity .
  • Forced Degradation Studies : Expose the compound to heat, light, or humidity to identify labile sites .
  • Stability-Indicating Methods : Develop HPLC gradients that separate parent compounds from degradants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde
Reactant of Route 2
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3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde

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